Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the butoxybenzoyl and isopropylphenyl groups, and the final esterification to form the ethyl carboxylate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared to other similar compounds, such as:
- 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(4-isopropylphenyl)ethanone O-(4-butoxybenzoyl)oxime
These compounds share some structural similarities but differ in specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of functional groups and the resulting properties.
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C30H32N2O8S with a molecular weight of 580.6 g/mol. Its IUPAC name is ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C30H32N2O8S |
Molecular Weight | 580.6 g/mol |
IUPAC Name | ethyl 2-[...]-carboxylate |
CAS Number | 609796-42-1 |
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrole ring followed by the attachment of the thiazole and other functional groups. Specific synthetic pathways can vary, but they typically include:
- Formation of the Pyrrole Core : This is achieved through cyclization reactions involving suitable precursors.
- Functionalization : The introduction of butoxy and isopropyl groups via acylation and alkylation reactions.
- Final Coupling : The last step usually involves esterification to yield the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl 2-(3-(4-butoxybenzoyl)-...) exhibit antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
Research has highlighted the potential anticancer properties of thiazole-containing compounds. In vitro studies suggest that Ethyl 2-(3-(4-butoxybenzoyl)-...) can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and may improve interaction with biological targets.
- Alkyl Substituents : Varied alkyl chain lengths influence lipophilicity, affecting cellular uptake and bioavailability.
Case Studies
-
In Vitro Evaluation : A study conducted on various cancer cell lines demonstrated that modifications to the thiazole ring significantly affected cytotoxicity levels, with certain derivatives showing IC50 values in the low micromolar range.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : Compounds with longer alkyl chains exhibited enhanced anticancer activity.
- Antimicrobial Testing : A series of experiments tested the compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, suggesting strong antimicrobial potential.
Properties
CAS No. |
609794-62-9 |
---|---|
Molecular Formula |
C31H34N2O6S |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-6-8-17-39-23-15-13-22(14-16-23)26(34)24-25(21-11-9-20(10-12-21)18(3)4)33(29(36)27(24)35)31-32-19(5)28(40-31)30(37)38-7-2/h9-16,18,25,34H,6-8,17H2,1-5H3/b26-24+ |
InChI Key |
HEMOJEJSLIFRLJ-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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